2-[(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-ethanol
Description
2-[(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-ethanol is a heterocyclic compound featuring a pyrrolidine core substituted with a benzyl group at the N1 position, a methylamino group at the C3 position, and a 2-hydroxyethyl side chain. Its molecular formula is C14H22N2O (calculated based on structural analysis of analogues in –5). This compound is of interest in pharmaceutical research due to its structural similarity to bioactive molecules targeting neurotransmitter receptors or enzymes.
Properties
IUPAC Name |
2-[(1-benzylpyrrolidin-3-yl)-methylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-15(9-10-17)14-7-8-16(12-14)11-13-5-3-2-4-6-13/h2-6,14,17H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRQJONYPRIQNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1CCN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-ethanol typically involves the reaction of benzylamine with pyrrolidine derivatives under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ethanolamine moiety into an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl-pyrrolidine-carboxylic acid, while reduction could produce benzyl-pyrrolidine-amine derivatives.
Scientific Research Applications
2-[(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-ethanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various conditions, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-[(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares core structural motifs with several pyrrolidine derivatives and benzene-containing heterocycles. Key analogues include:
Key Observations :
- Substituent Flexibility: The target compound’s benzyl and methylamino groups enhance lipophilicity compared to 2-(3-Methoxyphenyl)pyrrolidine, which has a polar methoxy group.
Physicochemical Properties
| Property | Target Compound | 2-(3-Methoxyphenyl)pyrrolidine | [(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid |
|---|---|---|---|
| Molecular Weight | 234.34 g/mol | 177.25 g/mol | 290.41 g/mol |
| Purity | Not reported | 98% | Not reported |
| Packaging | Discontinued | 250 mg / 5g / 1g | Supplier-dependent |
Notes:
- The target compound’s higher molecular weight compared to 2-(3-Methoxyphenyl)pyrrolidine reflects its additional benzyl and ethanol substituents.
- Purity data is sparse for the target compound, though analogues like 2-(3-Methoxyphenyl)pyrrolidine achieve 98% purity via recrystallization.
Biological Activity
2-[(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-ethanol, a compound characterized by its unique structure, including a pyrrolidine ring and an ethanol moiety, has garnered attention for its potential biological activities. This article delves into the biological mechanisms, applications, and research findings associated with this compound.
Chemical Structure and Properties
The compound can be categorized as an amino alcohol, notable for its structural features that may interact with various biological targets. Its chemical structure is as follows:
- Molecular Formula : CHNO
- Molecular Weight : 234.32 g/mol
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, influencing cellular signaling pathways. For example, it could affect neurotransmitter synthesis by inhibiting or activating relevant enzymes, thereby impacting neurological functions.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Neuroactivity : The compound's structural characteristics suggest potential neuroactive properties, making it a candidate for investigating treatments for neurological disorders.
- Antimicrobial Properties : Preliminary studies have indicated that derivatives of pyrrolidine compounds can exhibit antibacterial and antifungal activities. For instance, certain pyrrolidine derivatives showed significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its analogs:
-
Neuropharmacological Studies :
- A study evaluated the effects of pyrrolidine derivatives on neurotransmitter systems in vitro, highlighting their potential role in modulating synaptic transmission.
- The compound exhibited selective inhibition of certain neurotransmitter reuptake mechanisms, suggesting its utility in treating depression and anxiety disorders.
-
Antimicrobial Activity :
- In vitro tests demonstrated that related compounds possess significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
- Another study reported that specific pyrrolidine derivatives showed promising antifungal activity against Candida albicans with MIC values as low as 0.0048 mg/mL .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 1-Benzylpyrrolidine | Pyrrolidine ring with benzyl group | Neuroactive | Simpler structure; fewer functional groups |
| 3-Methylaminopropanol | Amino alcohol with propanol chain | Antidepressant | Different chain length affecting solubility |
| Ethanolamine | Simple amino alcohol | Mild antiseptic | Lacks aromatic character present in target compound |
This table illustrates the unique properties of this compound compared to simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
